molecular formula C8H3Cl3N2 B1424304 4,6,7-Trichloroquinazoline CAS No. 57940-05-3

4,6,7-Trichloroquinazoline

Cat. No.: B1424304
CAS No.: 57940-05-3
M. Wt: 233.5 g/mol
InChI Key: JHLMAVSDZYYXFQ-UHFFFAOYSA-N
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Description

4,6,7-Trichloroquinazoline is a chlorinated derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects

Preparation Methods

The synthesis of 4,6,7-trichloroquinazoline typically involves multiple steps, starting from quinazoline or its derivatives. Common synthetic routes include:

  • Aza-reaction: : This involves the formation of quinazoline derivatives through the reaction of o-aminobenzonitriles with formamide.

  • Microwave-assisted reaction: : Utilizing microwave irradiation to accelerate the reaction process and improve yield.

  • Metal-mediated reaction: : Using transition metals as catalysts to facilitate the formation of the quinazoline core.

  • Ultrasound-promoted reaction: : Employing ultrasonic waves to enhance reaction rates and product purity.

  • Phase-transfer catalysis: : Utilizing phase-transfer catalysts to improve the efficiency of the reaction.

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

4,6,7-Trichloroquinazoline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinazoline-2,4,6,7-tetrachloride.

  • Reduction: : Reduction reactions can lead to the formation of partially chlorinated quinazoline derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the chlorinated positions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions are various quinazoline derivatives with different substitution patterns.

Scientific Research Applications

4,6,7-Trichloroquinazoline has been extensively studied for its biological activities. Its applications include:

  • Chemistry: : Used as a building block for the synthesis of more complex quinazoline derivatives.

  • Biology: : Investigated for its potential as a nematicide and inhibitor of plant-parasitic nematodes.

  • Medicine: : Evaluated for its antitumor and antimicrobial properties.

  • Industry: : Employed in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 4,6,7-trichloroquinazoline exerts its effects involves the inhibition of specific molecular targets. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. By interfering with these pathways, the compound can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.

Comparison with Similar Compounds

4,6,7-Trichloroquinazoline is compared to other similar compounds such as 2,4,7-trichloroquinazoline and 4,6,7-trisubstituted quinazoline derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity profile. The comparison highlights its potential for targeted applications in various fields.

Properties

IUPAC Name

4,6,7-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLMAVSDZYYXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699046
Record name 4,6,7-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57940-05-3
Record name 4,6,7-Trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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